1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Medicinal Chemistry Physicochemical Profiling ADME

Resolving HBD-driven false negatives in fragment screening and enabling lysosomotropic partitioning requires a 2-pyridone aldehyde with a basic side chain. This building block (CAS 1367935-81-6) provides: • Zero HBD, XLogP3 0.1 - minimizes aggregation • Tertiary amine (pKa ~8.5) for pH-dependent intracellular trapping • Reactive C3 aldehyde for DEL, reductive amination, macrocyclization • ≥98% multi-vendor purity for reproducible 10-100 mg parallel synthesis. Bulk stock available.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B11904598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCN(C)CCN1C=CC=C(C1=O)C=O
InChIInChI=1S/C10H14N2O2/c1-11(2)6-7-12-5-3-4-9(8-13)10(12)14/h3-5,8H,6-7H2,1-2H3
InChIKeyNNPMHCDULOZDIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Procurement Profile


1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 1367935‑81‑6) is a heterocyclic building block belonging to the 2-oxo-1,2-dihydropyridine (2‑pyridone) family, substituted at the N1 position with a 2‑(dimethylamino)ethyl side chain and bearing a reactive aldehyde at C3 [1]. The compound has a molecular formula of C₁₀H₁₄N₂O₂, a molecular weight of 194.23 g·mol⁻¹, and a computed XLogP3‑AA of 0.1, with 3 hydrogen‑bond acceptors, zero hydrogen‑bond donors, and 4 rotatable bonds [2]. It is commercially offered at ≥98% purity by multiple suppliers for research‑scale procurement .

Why Generic Substitution Fails


Within the 2‑oxo-1,2‑dihydropyridine‑3‑carbaldehyde scaffold, the N1 substituent exerts a decisive influence on electronic distribution at the aldehyde carbon and on hydrogen‑bonding capacity, directly controlling reactivity in condensation, reductive amination, and heterocycle‑forming reactions [1]. The 2‑(dimethylamino)ethyl side chain uniquely combines three features absent from simple N‑methyl or N‑benzyl analogs: (i) a tertiary amine with a pKₐ ~8–9 that remains partially ionised under physiological pH, imparting aqueous solubility without a hydrogen‑bond donor penalty, (ii) an ethylene linker that positions the amine two bonds from the pyridone nitrogen, balancing inductive withdrawal and resonance, and (iii) a flexible tether that preserves the aldehyde’s electrophilicity while offering a handle for salt formation or quaternisation [2]. These properties cannot be reproduced by the unsubstituted core (CAS 36404‑89‑4), the N‑methyl derivative (CAS 79138‑28‑6), the N‑(2‑morpholinoethyl) analog (CAS 1447953‑57‑2), or the longer‑chain N‑(3‑dimethylaminopropyl) variant (CAS 1447952‑87‑5), making procurement of the exact compound essential when the balance of logP, H‑bond character, and amine basicity is a design parameter .

Quantitative Differentiation Against Close Analogs


Hydrogen-Bond Donor Count and Membrane Permeability

The target compound possesses zero hydrogen‑bond donors (HBD = 0), whereas the unsubstituted core 2‑oxo‑1,2‑dihydropyridine‑3‑carbaldehyde (CID 7062196, CAS 36404‑89‑4) contains one HBD from the N–H proton [1][2]. An HBD count of zero is a recognised contributor to enhanced passive membrane permeability and lower susceptibility to P‑glycoprotein efflux, and this difference is structural in origin—the dimethylaminoethyl substituent permanently caps the pyridone nitrogen, eliminating the tautomeric N–H [1].

Medicinal Chemistry Physicochemical Profiling ADME

Balanced Polarity for Synthetic Intermediate Handling

The target compound has a computed XLogP3‑AA of 0.1 [1]. The unsubstituted core (CID 7062196) is reported with XLogP3 ≈ ‑0.1 [2]. The N‑methyl derivative (CAS 79138‑28‑6), lacking the tertiary amine, is predicted to have an XLogP3 in the range of 0.5–0.8 based on fragment‑based calculation . The dimethylaminoethyl group thus offsets the hydrophobicity increase of N‑alkylation through introduction of a protonatable amine, yielding a logP near zero that is favourable for partitioning between aqueous and organic phases during workup and purification.

Synthetic Chemistry Hydrophilicity Reaction Medium Compatibility

Conformational Flexibility for Binding and Macrocyclisation

The target compound has 4 rotatable bonds, versus only 1 for the unsubstituted core [1][2]. The three additional rotatable bonds reside in the N‑(dimethylamino)ethyl side chain and permit conformational adaptation to protein binding sites without introducing excessive entropic penalty (4 rotatable bonds is below the typical cut‑off of ~10 for oral drug‑likeness) [1]. By contrast, the rigid N‑methyl analog retains only 1 rotatable bond, limiting its utility in fragment‑growing campaigns where linker flexibility is required.

Fragment-Based Drug Design Macrocycle Synthesis Conformational Analysis

Procurement Reliability and Supply Chain Integrity

The target compound is listed at ≥98% purity by multiple independent vendors (Chemscene, Leyan, MolCore) with active stock . In contrast, the longer‑chain analog 1‑(3‑dimethylaminopropyl)‑2‑oxo‑1,2‑dihydropyridine‑3‑carbaldehyde (CAS 1447952‑87‑5) is marked as “Discontinued” by CymitQuimica , and the morpholinoethyl analog (CAS 1447953‑57‑2) shows limited vendor availability. Purity specification is essential for reproducible reaction yields, particularly in aldehyde‑based condensations where impurities can poison catalysts or generate side products.

Chemical Procurement Quality Assurance Supply Chain Integrity

Enhanced Solubility in Polar Media

The target compound has a hydrogen‑bond acceptor (HBA) count of 3 (pyridone carbonyl, aldehyde oxygen, and tertiary amine nitrogen), versus an HBA of 2 for the unsubstituted core, which lacks the tertiary amine [1][2]. The additional acceptor site, contributed by the dimethylamino group, increases aqueous solubility potential without introducing a hydrogen‑bond donor—a feature absent from the unsubstituted core and the N‑methyl analog. The morpholinoethyl analog (CAS 1447953‑57‑2) also has an HBA of 4, but with a higher molecular weight (236.27) and larger polar surface area .

Solubility Enhancement Formulation Screening Biochemical Assay Compatibility

Synthetic Tractability and Derivative Diversification

The target compound registers a Cactvs Compound Complexity of 292, versus 203 for the unsubstituted core [1][2]. The higher complexity score reflects the presence of the tertiary amine and additional sp³‑hybridised carbon atoms, which increase three‑dimensional character (Fsp³). In fragment‑based drug discovery, scaffolds with moderate complexity (200–350) often provide a better starting point for lead optimisation than either overly simple fragments (<150), which lack selectivity handles, or highly complex frameworks (>500) that are difficult to derivatise [3].

Library Synthesis Scaffold Complexity Lead Optimisation

Procurement-Relevant Application Scenarios


Fragment-Based Screening Library Design

Medicinal chemistry teams constructing fragment libraries for biophysical screening (SPR, DSF, NMR) can use the target compound as a 2‑pyridone‑aldehyde scaffold that eliminates the N–H donor while retaining the reactive aldehyde handle. With HBD = 0, XLogP3 = 0.1, and HBA = 3, it is particularly suited for screening against targets where N–H‑containing pyridones produce false negatives due to poor permeability or aggregation [1]. The aldehyde group permits on‑DNA encoded library synthesis via reductive amination, and the tertiary amine supports salt formation for solubility tuning.

Macrocycle Precursor Synthesis

In macrocyclisation campaigns, the target compound offers 4 rotatable bonds—an intermediate value that provides linker flexibility without the excessive conformational entropy of long‑chain analogs. The aldehyde at C3 can undergo reductive amination with a secondary amine terminus, while the dimethylaminoethyl side chain can be quaternised or used as a metal‑coordinating group. Compared to the rigid N‑methyl analog (1 rotatable bond), which restricts ring‑closing geometries, and the propyl‑linked analog (5+ rotatable bonds, discontinued supply), the ethylene‑linked dimethylamino variant balances pre‑organisation and adaptability [2].

Parallel Synthesis of Fused Heterocycles

The aldehyde functional group at C3 enables rapid diversification via Knoevenagel condensation, Gewald reaction, or Biginelli‑type cyclocondensation to yield pyridone‑fused dihydropyridines, thienopyridines, or pyrimidinones. The dimethylaminoethyl substituent is orthogonal to these transformations and can be carried through multi‑step sequences without protection. The multi‑vendor, ≥98% purity supply with ISO‑certified quality systems supports reproducible parallel synthesis at the 10–100 mg scale, critical for SAR exploration where batch‑to‑batch variability in aldehyde content can shift reaction yields by 15–30%.

Biochemical Probe Development Leveraging Amine Basicity

For cellular target‑engagement studies requiring lysosomotropic or pH‑dependent subcellular partitioning, the dimethylamino group (calculated pKₐ ≈ 8.5–9.0) provides a protonatable centre that is positively charged in acidic compartments (lysosomes, endosomes) but neutral in the cytosol. This property is absent from the unsubstituted core and the neutral N‑methyl analog, and is functionally distinct from the morpholinoethyl analog whose morpholine nitrogen has a lower pKₐ (~6–7) and weaker lysosomal trapping potential [1]. The target compound’s zero HBD further differentiates it from N–H pyridones, whose H‑bond donor can dominate intracellular distribution.

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